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molecular formula C10H13NO2S B8377078 4-Methyl-2-nitro-1-(propylthio)benzene

4-Methyl-2-nitro-1-(propylthio)benzene

Cat. No. B8377078
M. Wt: 211.28 g/mol
InChI Key: SYFBDOWLEINTDO-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

A solution of 4-chloro-3-nitro-toluene (25 g, 145 mmol) in anhydrous DMF (200 ml) was treated with K2CO3 (40.29 g, 291 mmol) and 1-propane thiol (12.2 g, 160 mmol). The reaction mixture was heated to 70° C. for 12 h. The reaction mixture was filtered, the filtrate was concentrated under reduced pressure, diluted water and extracted with ethyl acetate (200 ml). The organic layer was washed with brine, dried over sodium sulphate and evaporated under reduced pressure, to give a crude which was purified by column chromatography (silica) using petroleum ether/ethyl acetate as eluent to afford the title compound (28 g, 91%) as a pale yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
40.29 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].C([O-])([O-])=O.[K+].[K+].[CH2:18]([SH:21])[CH2:19][CH3:20]>CN(C=O)C>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([S:21][CH2:18][CH2:19][CH3:20])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
40.29 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
12.2 g
Type
reactant
Smiles
C(CC)S
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure, diluted water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (200 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C=C1)SCCC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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